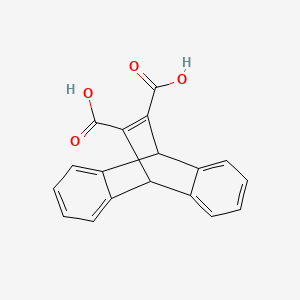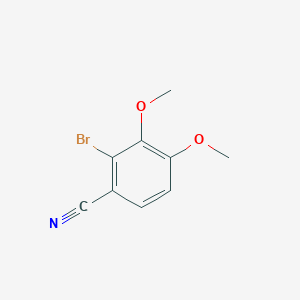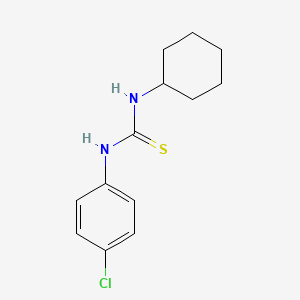
Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom This compound is notable for its unique structure, which includes a 4-chlorophenyl group and a cyclohexyl group attached to the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- typically involves the reaction of 4-chloroaniline with cyclohexyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Chloroaniline+Cyclohexyl isothiocyanate→Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Phenolic or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt normal biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Chlorophenyl)-3-methylthiourea: Contains a methyl group instead of a cyclohexyl group.
1-(4-Chlorophenyl)-3-ethylthiourea: Features an ethyl group in place of the cyclohexyl group.
Uniqueness: Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
15863-33-9 |
|---|---|
Molekularformel |
C13H17ClN2S |
Molekulargewicht |
268.81 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) |
InChI-Schlüssel |
ASHRQSXKUANWOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)Cl |
Löslichkeit |
= [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B8782051.png)
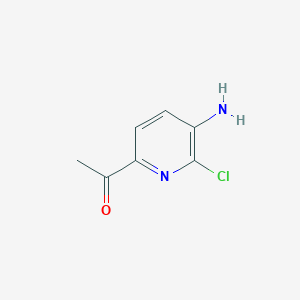
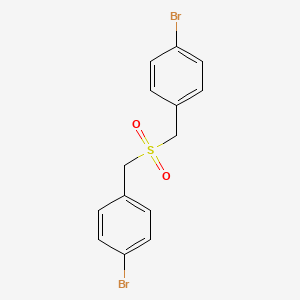
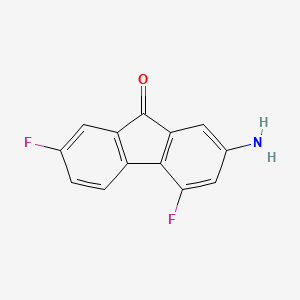
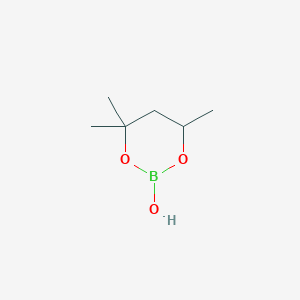
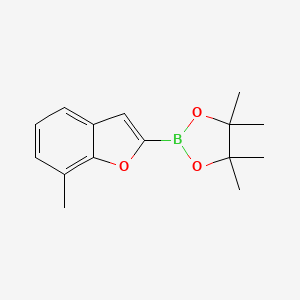
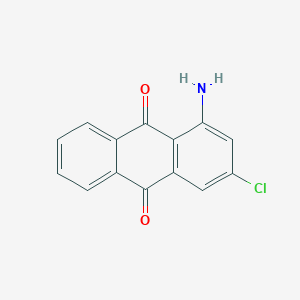
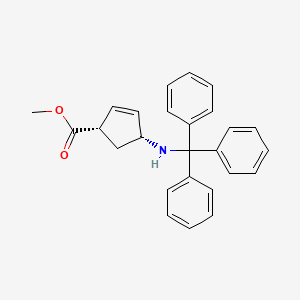
![1'-Benzyl-6-bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8782099.png)
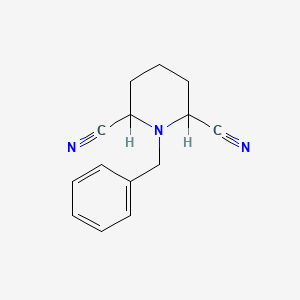
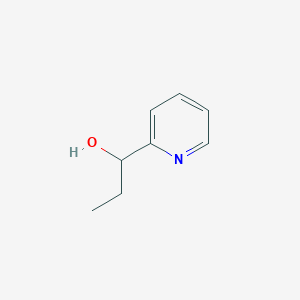
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-(methylthio)-](/img/structure/B8782141.png)
